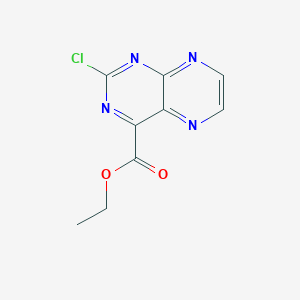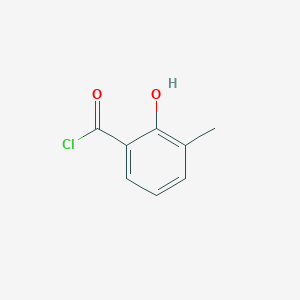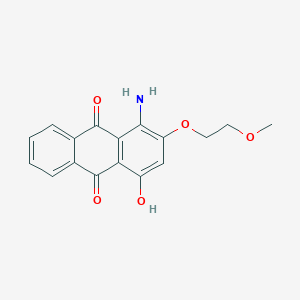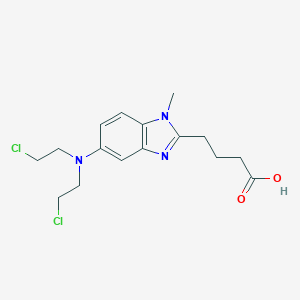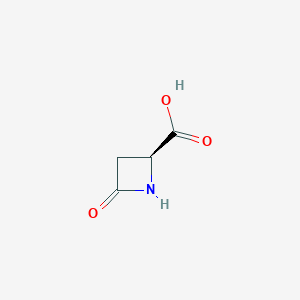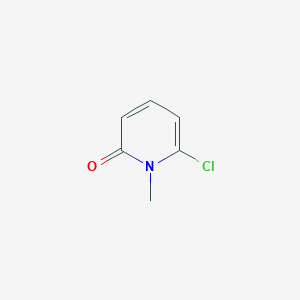
6-Chloro-1-methylpyridin-2(1H)-one
Vue d'ensemble
Description
The compound 6-Chloro-1-methylpyridin-2(1H)-one is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of a chlorine and a methyl group on the pyridine ring indicates that it is a substituted pyridine with potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related chloro-substituted pyridines has been reported in the literature. For instance, the synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine involves the formation of a bipyridine structure with chloro and methyl substituents . Another example is the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, which includes a chloro-substituted pyridine ring as part of a more complex dihydropyridine structure . These syntheses involve various chemical reactions and conditions that could potentially be adapted for the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one.
Molecular Structure Analysis
The molecular structure of chloro-substituted pyridines is characterized by the presence of a pyridine ring with one or more substituents that can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine shows that the molecule crystallizes in the orthorhombic system with weak intermolecular interactions . The molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate also provides insights into the possible conformations and orientations of the substituents .
Chemical Reactions Analysis
Chloro-substituted pyridines can participate in various chemical reactions, including cyclopalladation, where the pyridine acts as a ligand to form metal complexes . The reactivity of the methyl group in such compounds can also be exploited for further functionalization. The presence of a chlorine atom on the pyridine ring can facilitate nucleophilic substitution reactions or serve as a leaving group in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyridines are influenced by the substituents on the pyridine ring. For example, the introduction of electron-withdrawing groups such as chlorine can affect the acidity of the pyridine nitrogen and the reactivity of the ring towards electrophilic or nucleophilic attack. The crystal packing and intermolecular interactions, as seen in the reported structures, can also provide information on the compound's solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
NMR Studies of Hydrogen-Bonded Complexes : Research by Honda (2013) in the journal "Molecules" utilized 6-Chloro-1-methylpyridin-2(1H)-one in the study of 1H-MAS-NMR chemical shifts in hydrogen-bonded complexes. This study provided insights into the behavior of hydrogen bonds in different chemical environments, contributing to the understanding of molecular interactions in various chemical systems (Honda, 2013).
Synthetic Chemistry : Barnes, Hartley, and Jones (1982) explored the synthesis of chloromethylpyridine derivatives from 6-Chloro-1-methylpyridin-2(1H)-one. Their work in "Tetrahedron" focused on developing new synthetic routes for chloromethylpyridine, an important intermediate in various chemical syntheses (Barnes, Hartley, & Jones, 1982).
Catalyst Preparation : A study in "Fine Chemical Intermediates" by Huang Xiao-shan (2009) discussed the preparation of 2-Chloro-6-(trichloromethyl)pyridine by chlorinating 2-methylpyridine hydrochloride. This research has implications in catalysis and industrial chemistry (Huang Xiao-shan, 2009).
Phytotoxic Activity : Demuner et al. (2009) in "Molecules" explored the phytotoxic activity of new pyridones derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Their research aimed at understanding the biological effects of these compounds, which can be used as lead structures for more active phytotoxic products (Demuner et al., 2009).
Organometallic Chemistry : Escuer, Vlahopoulou, and Mautner (2011) in "Dalton Transactions" investigated the use of a related compound, 6-methylpyridine-2-carbaldehydeoxime, in nickel(II) chemistry, highlighting its structural and magnetic properties. This research provides insights into the coordination chemistry and potential applications of such organometallic complexes (Escuer, Vlahopoulou, & Mautner, 2011).
NMR Spectroscopy : Kowalewski, Contreras, and Santos (1989) conducted a study on the 13C- and 1H-NMR spectra of 2-pyridone derivatives, including 6-Chloro-1-methylpyridin-2(1H)-one. This research, published in the "Journal of Molecular Structure," aids in understanding the NMR characteristics of these compounds, which is crucial for their identification and analysis in various chemical contexts (Kowalewski, Contreras, & Santos, 1989).
Propriétés
IUPAC Name |
6-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIJNWKTCXRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169246 | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methylpyridin-2(1H)-one | |
CAS RN |
17228-63-6 | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

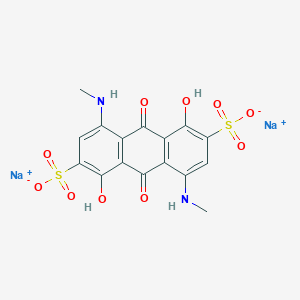
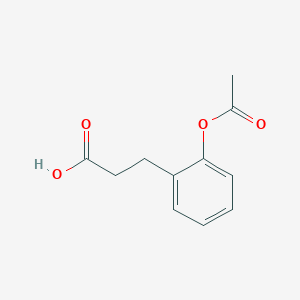

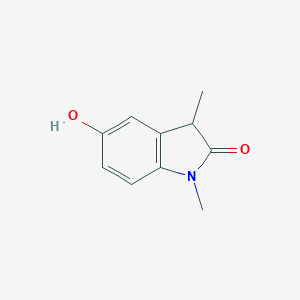
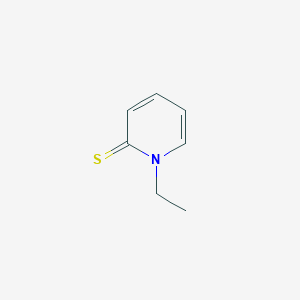
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
